1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
Description
1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an oxadiazole ring
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-5-7-12(8-6-11)16-21-15(24-22-16)10-19-17(23)20-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZHYPDQDJCLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.
Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a urea derivative to form the desired urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction can involve binding to the active site of an enzyme or modulating receptor activity.
Material Properties: In materials science, the compound’s structure can influence its physical properties, such as thermal stability or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
